Cas no 54172-56-4 ((2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID)

(2S)-2-Amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is a chiral non-proteinogenic amino acid derivative, structurally characterized by a phenolic hydroxyl and methoxy substituent on the aromatic ring. Its stereospecific (S)-configuration and functional groups make it valuable in pharmaceutical and biochemical research, particularly as a precursor or intermediate in the synthesis of bioactive compounds. The compound’s phenolic moiety enhances its potential as an antioxidant or metal-chelating agent, while the amino acid backbone allows for peptide incorporation or derivatization. High purity grades ensure consistency in applications such as enzyme studies or asymmetric synthesis. Its stability under controlled conditions and compatibility with organic solvents further support its utility in synthetic chemistry.
(2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID structure
54172-56-4 structure
Product Name:(2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID
CAS No:54172-56-4
MF:C9H11NO4
MW:197.187942743301
CID:5580725
PubChem ID:7022662
Update Time:2025-10-31

(2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID
    • Benzeneacetic acid, α-amino-4-hydroxy-3-methoxy-, (S)- (9CI)
    • N14806
    • 54172-56-4
    • DTXSID101209793
    • AKOS015923697
    • (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)aceticacid
    • Benzeneacetic acid, alpha-amino-4-hydroxy-3-methoxy-, (S)-
    • Inchi: 1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m0/s1
    • InChI Key: FHICNDDORUKGPD-QMMMGPOBSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)[C@@H](C(=O)O)N)O

Computed Properties

  • Exact Mass: 197.06880783g/mol
  • Monoisotopic Mass: 197.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 92.8Ų

Experimental Properties

  • Density: 1.371±0.06 g/cm3(Predicted)
  • Boiling Point: 387.7±42.0 °C(Predicted)
  • pka: 2.04±0.10(Predicted)

(2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737750-1g
(s)-2-Amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid
54172-56-4 98%
1g
¥4977.00 2024-05-09

(2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID Related Literature

Additional information on (2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID

Comprehensive Overview of (2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID (CAS No. 54172-56-4)

(2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID, with the CAS number 54172-56-4, is a chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a vanillyl glycine derivative, is structurally characterized by a 4-hydroxy-3-methoxyphenyl group attached to a glycine backbone. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic pathways.

The growing interest in (2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID is partly due to its potential applications in nutraceuticals and functional foods. Researchers are exploring its role as an antioxidant and anti-inflammatory agent, aligning with the current consumer trend toward natural and health-promoting ingredients. The compound's phenolic hydroxyl group and methoxy substituent contribute to its radical-scavenging properties, making it a candidate for combating oxidative stress—a hot topic in aging and chronic disease prevention.

In the realm of drug discovery, CAS 54172-56-4 is being investigated for its potential to modulate neurotransmitter systems. Its structural similarity to L-DOPA and other catecholamines has sparked studies into its efficacy for neurodegenerative conditions like Parkinson's disease. This aligns with frequent search queries such as "natural alternatives to dopamine precursors" and "amino acids for brain health," reflecting public interest in non-pharmacological interventions.

From a synthetic chemistry perspective, the chiral purity of (2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID is critical for its biological activity. Advanced techniques like asymmetric synthesis and enzymatic resolution are often employed to ensure high enantiomeric excess, addressing the pharmaceutical industry's demand for optically pure intermediates. This technical aspect resonates with professionals searching for "chiral building blocks for drug synthesis" or "methods for amino acid derivatization."

The compound's solubility profile—exhibiting both hydrophilic (carboxylic acid and amino groups) and lipophilic (aromatic ring) properties—makes it a versatile candidate for prodrug design. This dual nature is particularly relevant in formulations targeting blood-brain barrier penetration, a recurring challenge in CNS drug development. Such applications tie into trending searches like "improving drug bioavailability" and "CNS-targeted delivery systems."

Quality control of 54172-56-4 involves rigorous analytical methods, including HPLC for purity assessment and chiral chromatography to confirm stereochemical integrity. These protocols ensure compliance with stringent regulatory standards for pharmaceutical intermediates—a concern frequently reflected in queries about "GMP-certified amino acid suppliers" and "analytical methods for chiral compounds."

Environmental considerations in the production of (2S)-2-AMINO-2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID have also emerged as a key discussion point. Green chemistry approaches, such as biocatalysis and solvent-free reactions, are being adopted to minimize waste generation. This responds to the increasing search volume for "sustainable synthesis of specialty chemicals" and "eco-friendly pharmaceutical intermediates."

In conclusion, CAS 54172-56-4 represents a multifaceted compound with expanding applications across therapeutics, nutraceuticals, and material science. Its structural features and biological potential continue to inspire research, particularly in areas intersecting with current health trends and technological advancements in chemical synthesis. The compound's journey from laboratory curiosity to potential therapeutic agent exemplifies the convergence of organic chemistry and life sciences—a narrative that resonates with both academic and industrial audiences.

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